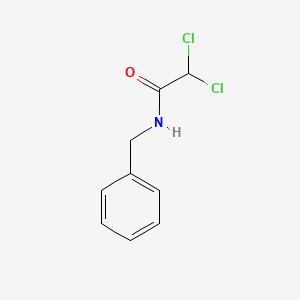

N-benzyl-2,2-dichloroacetamide

Description

Contextualization of N-benzyl-2,2-dichloroacetamide within Dichloroacetamide Derivative Chemistry

This compound belongs to the broader class of dichloroacetamide derivatives, which are organic compounds distinguished by the presence of a dichloroacetamide functional group. chemicalbull.com This class of molecules has a wide range of applications in pharmacology, agriculture, and materials science. chemicalbull.com In medicinal chemistry, dichloroacetamide derivatives are of particular interest due to their potential pharmacological activities; researchers have investigated them as potential antiviral, antibacterial, antifungal, and anticancer agents. chemicalbull.combohrium.com The biological activity of these compounds is often attributed to the dichloroacetamide moiety, which can interact with cellular targets like enzymes to modify biochemical pathways. chemicalbull.com

Dichloroacetic acid (DCA), the parent acid of this class, and its derivatives are known to act as metabolic cytoprotectors and inducers of apoptosis (programmed cell death). bohrium.comresearchgate.net This has driven research into new derivatives as potential antitumor agents. bohrium.com Beyond medicine, some dichloroacetamide derivatives are utilized in agriculture for their herbicidal or pesticidal properties, targeting specific enzymes in plant systems. chemicalbull.com They also serve as safeners, protecting crops from herbicide injury. google.comcabidigitallibrary.org The versatility of the dichloroacetamide scaffold makes it a valuable building block in the synthesis of diverse and complex molecules. chemicalbull.comuran.ua

Significance of the N-Benzyl Moiety in Functionalized Amides

The N-benzyl moiety is a crucial structural component that significantly influences the properties of functionalized amides like this compound. The introduction of a benzyl (B1604629) group can modulate a molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. In the context of herbicidal compounds, for instance, the introduction of a benzyl group can be beneficial for activity. nih.gov

In medicinal chemistry, modifying the amide nitrogen with substituents like a benzyl group is a common strategy in drug design to explore structure-activity relationships (SAR). For example, research on N-phenyl-2,2-dichloroacetamide analogues has shown that substitutions on the phenyl ring can lead to compounds with significantly higher anti-cancer activity compared to the parent compound, sodium dichloroacetate (B87207) (DCA). ut.ac.irnih.gov While this compound itself has a specific structure, the principles derived from related N-aryl acetamides suggest that the benzyl group plays a key role in orienting the molecule for interaction with target enzymes or receptors. e-dmj.org Computational studies on related structures predict that modifications to the benzyl ring could further enhance biological activity, guiding the synthesis of new derivatives. vulcanchem.com

Overview of this compound's Role in Synthetic and Biological Research Paradigms

This compound serves as a useful compound in both synthetic chemistry and biological research. cymitquimica.com Its primary roles can be categorized as a precursor in organic synthesis and as a subject of investigation for its potential biological activities.

In Synthetic Research:

The compound is primarily used as an intermediate or building block for creating more complex molecules. smolecule.com The reactivity of the dichloroacetyl and benzyl groups allows for further functionalization. smolecule.com A common synthesis route for this compound itself is the direct acylation of benzylamine (B48309) with 2,2-dichloroacetyl chloride. smolecule.combohrium.com The molecule can undergo reactions such as nucleophilic substitution, where the chlorine atoms are displaced, or hydrolysis under acidic or basic conditions. smolecule.com

| Research Area | Application of this compound |

| Organic Synthesis | Used as a precursor for synthesizing more complex organic molecules. smolecule.com |

| Medicinal Chemistry | Serves as an intermediate in the synthesis of potentially biologically active compounds. smolecule.com |

| Structure-Activity Relationship (SAR) Studies | Used as a reference compound to understand how structural modifications affect biological activity. smolecule.com |

In Biological Research:

The primary focus of biological research on this compound and its analogues has been in oncology. Studies have shown that related dichloroacetamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth. smolecule.comut.ac.ir The mechanism is thought to involve the inhibition of pyruvate (B1213749) dehydrogenase kinases (PDKs), enzymes that are often overactive in cancer cells and play a role in their metabolism. bohrium.come-dmj.org N-phenyl dichloroacetamide, a structurally similar compound, has been shown to be a significantly more potent PDK inhibitor than DCA. e-dmj.org This suggests that the N-benzyl or N-aryl substitution is key to this enhanced activity. e-dmj.org Molecular docking studies have been employed to model how these compounds bind to proteins involved in cancer pathways, helping to elucidate their mechanism of action. smolecule.com

Beyond anticancer research, the broader class of dichloroacetamides is known for herbicidal activity, and structural analogues of this compound are known to act as herbicides. vulcanchem.comresearchgate.net This suggests a potential, though less explored, application in agrochemical research. smolecule.comchemicalbull.com

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2-dichloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-8(11)9(13)12-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSBKXQDYFGZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976062 | |

| Record name | N-Benzyl-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6063-50-9 | |

| Record name | NSC51583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,2-dichloroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 2,2 Dichloroacetamide

Established Synthetic Routes for N-benzyl-2,2-dichloroacetamide

The most common methods for preparing this compound rely on fundamental amide bond formation reactions.

The most direct and widely employed method for synthesizing this compound is the direct acylation of benzylamine (B48309) with 2,2-dichloroacetyl chloride. smolecule.com This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of the acid chloride. To neutralize the hydrochloric acid (HCl) byproduct that is generated and drive the reaction to completion, a base is required. Organic bases, such as triethylamine (B128534), are commonly used for this purpose. smolecule.com The reaction is typically performed in aprotic solvents like dichloromethane, toluene, or acetonitrile (B52724) at controlled temperatures, often starting at 0°C to manage the exothermic nature of the reaction. google.comprepchem.com

Table 1: Representative Conditions for Direct Acylation

| Reactants | Base | Solvent | Key Features |

|---|---|---|---|

| Benzylamine, 2,2-Dichloroacetyl Chloride | Triethylamine | Dichloromethane | Standard, high-yielding laboratory procedure. google.com |

| Substituted Benzylamines, 2,2-Dichloroacetyl Chloride | Triethylamine | Toluene | Effective for various substituted derivatives. prepchem.com |

An alternative approach involves a nucleophilic substitution reaction. In this strategy, a halogenated precursor such as benzyl (B1604629) chloride can be reacted with a salt of dichloroacetic acid, for instance, sodium dichloroacetate (B87207). smolecule.com This method proceeds under basic conditions to yield the target this compound. smolecule.com This pathway reverses the roles of the nucleophile and electrophile compared to the direct acylation method.

In the context of more complex molecular architectures, this compound may be synthesized as part of a multi-step sequence that involves the strategic use of protecting groups and functional group interconversions. smolecule.com For example, in oligosaccharide synthesis, the dichloroacetyl (DCA) group is valued for its specific reactivity and cleavage conditions compared to other N-protecting groups like the trichloroacetyl (TCA) group. nih.gov

A relevant synthetic manipulation involves the conversion of a related N-protected compound to the desired dichloroacetamide. In one reported sequence, an N-trichloroacetamide was first cleaved using lithium hydroxide (B78521) to reveal the free amine. nih.gov This amine was then acylated in situ with 2,2-dichloroacetyl chloride in the presence of triethylamine to furnish the N-dichloroacetyl derivative, demonstrating a functional group interconversion from an N-TCA to an N-DCA group. nih.gov This highlights how the synthesis can be integrated into broader synthetic goals where precise control over protecting group stability and removal is paramount. nih.govorgsyn.org

Advanced Synthetic Approaches Involving Dichloroacetamide Moieties

The dichloroacetamide functional group is not merely a synthetic target but also a participant in sophisticated chemical transformations. These advanced methods leverage the unique electronic and radical-stabilizing properties of the dichloroacetyl group.

The dichloroacetamide group is an effective precursor for generating α-carbamoylmethyl radicals, which can participate in intramolecular cyclization reactions to form various heterocyclic structures. datapdf.comrsc.org These atom transfer radical cyclization (ATRC) reactions are typically initiated by a radical initiator system, such as tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN), or mediated by a transition metal catalyst like a ruthenium complex. datapdf.commdpi.com

When N-alkenyl- or N-aryl-substituted 2,2-dichloroacetamides are subjected to these conditions, an intramolecular cyclization occurs, leading to the formation of lactams, such as quinolinones and 1-benzazepinones. rsc.orgmdpi.com For instance, the Bu₃SnH-mediated radical cyclization of N-(cyclohex-2-enyl)-α,α-dichloroacetamides has been successfully employed as a key step in the stereoselective synthesis of cis-3a-aryloctahydroindolones, which are core structures of certain alkaloids. datapdf.comresearchgate.net The regioselectivity of these cyclizations (e.g., 6-exo vs. 7-endo) can often be controlled by the substitution pattern on the alkene moiety. rsc.org

Table 2: Examples of Radical Cyclization Systems for Dichloroacetamide Derivatives

| Substrate Type | Initiator/Catalyst | Product Type | Reference |

|---|---|---|---|

| N-(Cyclohex-2-enyl)-dichloroacetamides | Bu₃SnH / AIBN | cis-3a-Aryloctahydroindolones | datapdf.comresearchgate.net |

| N-[o-(Alk-1-enyl)phenyl]-dichloroacetamides | Bu₃SnH / AIBN | Quinolin-2(1H)-ones / 2H-1-Benzazepin-2-ones | rsc.org |

| N-Alkenyl-trichloroacetamides* | RuCl₂(PPh₃)₃ (Microwave) | 3,3-Dichloro-γ- and δ-Lactams | mdpi.com |

Note: This study uses trichloroacetamides, but the resulting cyclized products are dichloro-lactams, demonstrating the principle of radical cyclization to form dichlorinated heterocycles.

An advanced application involving a related dichloroacetamide derivative is the use of N,N-dichloroacetamide as a chlorinating reagent. mdpi.compreprints.org In a modern, sustainable approach, N,N-dichloroacetamide serves as a chlorine atom source in metal-free, visible-light-driven chlorination reactions. mdpi.comnih.govunica.it This methodology is particularly effective for the chlorination of alkylaromatic hydrocarbons at the benzylic position. mdpi.comresearchgate.net

The proposed mechanism involves the visible-light-assisted homolytic cleavage of one of the N-Cl bonds in N,N-dichloroacetamide. preprints.org This generates a nitrogen-centered radical and a chlorine radical. The nitrogen radical abstracts a hydrogen atom from the benzylic position of a substrate like toluene, creating a benzylic radical. preprints.org This benzylic radical then reacts with the chlorine radical to form the final chlorinated product, such as benzyl chloride. preprints.org This process is noteworthy for avoiding the use of metal catalysts or other radical initiators, representing a green alternative to traditional chlorination methods. mdpi.comresearchgate.net

Fundamental Chemical Reactivity and Derivatization Studies of this compound

This compound (CAS No. 6063-50-9) is a synthetic organic compound with the molecular formula C₉H₉Cl₂NO. smolecule.com Its structure, featuring a benzyl group attached to a dichloroacetamide moiety, possesses several reactive sites that allow for a variety of chemical transformations. The electrophilic nature of the carbonyl carbon and the carbon atom bearing two chlorine atoms, along with the amide linkage and the benzyl group, are central to its chemical behavior.

Nucleophilic Substitution Reactions at the Electrophilic Carbon

The carbon atom of the dichloromethyl group in this compound is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms. This makes it susceptible to nucleophilic attack. These reactions can involve a range of nucleophiles, leading to the displacement of one or both chlorine atoms and the formation of new derivatives. smolecule.com

A significant area of study has been the intramolecular nucleophilic substitution, specifically through atom transfer radical cyclization (ATRC). In these reactions, the amide acts as a precursor to a radical that cyclizes onto an appended unsaturated group. For instance, N-allyl-N-benzyl-2,2-dichloroacetamide undergoes efficient 5-exo atom transfer radical cyclization. These reactions can be mediated by copper complexes, such as CuCl in the presence of tris(N,N-dimethylaminoethylene)amine (trien-Me₆), to form γ-lactam products. rsc.org Another approach involves using tributyltin hydride (Bu₃SnH) to initiate the radical cyclization, which similarly yields cis-3a-aryloctahydroindolones. datapdf.com

The following table summarizes representative nucleophilic substitution reactions.

| Reactant | Reagents/Catalyst | Conditions | Product(s) | Research Finding |

| N-allyl-N-benzyl-2,2-dichloroacetamide | CuCl / trien-Me₆ | Room Temperature | γ-Lactam | Efficient 5-exo atom transfer radical cyclization was observed. rsc.org |

| N-(3-benzyloxycyclohex-2-enyl)-2,2-dichloroacetamide | Bu₃SnH, AIBN | Benzene (B151609), reflux | cis-3a-aryloctahydroindolone derivative | The radical cyclization provided the key intermediate for the synthesis of (±)-mesembranol. datapdf.com |

| This compound | Amines, Alcohols | General | Substituted acetamide (B32628) derivatives | The electrophilic carbon adjacent to the chlorine atoms is the primary site for nucleophilic substitution. smolecule.com |

Hydrolysis Pathways Under Acidic and Basic Conditions

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions. This process typically yields benzylamine and dichloroacetic acid as the primary products. smolecule.com The reaction mechanism involves the nucleophilic attack of water or a hydroxide ion on the amide carbonyl carbon, followed by the cleavage of the carbon-nitrogen bond.

While specific kinetic studies on this compound are not extensively detailed in the literature, the hydrolysis of analogous structures provides insight. For example, N-chloro-2,2-dichloroacetamide, an analogue, can undergo acid-catalyzed decomposition to form dichloroacetic acid (DCAA). nih.gov Furthermore, enzymatic hydrolysis of similar chloroacetamides has been explored. The hydrolysis of N-benzyl-2-chloroacetamide, a closely related monochloro-analogue, has been successfully catalyzed by enzymes like Candida antarctica lipase (B570770) B (CaLB), demonstrating the potential for biocatalytic degradation pathways. researchgate.net

The expected outcomes of hydrolysis under different conditions are outlined below.

| Condition | Reagents | Expected Products | Notes |

| Acidic | H₃O⁺, heat | Benzylamine, Dichloroacetic Acid | Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water. |

| Basic | NaOH, H₂O, heat | Benzylamine, Sodium dichloroacetate | Nucleophilic attack by hydroxide ion on the carbonyl carbon initiates the cleavage. smolecule.com |

| Enzymatic | Lipase (e.g., CaLB) | Benzylamine, Dichloroacetic Acid | Based on studies with the analogue N-benzyl-2-chloroacetamide, this pathway is plausible for selective hydrolysis. researchgate.net |

Exploratory Oxidation and Reduction Processes of the Amide Moiety

The this compound molecule offers sites for both oxidation and reduction, allowing for further functionalization.

Reduction Processes: The primary reduction pathway involves the dichloroacetamide group. Reductive dechlorination can occur, converting the dichloroacetyl group into a monochloroacetyl or acetyl group. The reaction of N-benzyl trichloroacetamide (B1219227) with amines like DBU has been shown to result in reductive dechlorination to yield this compound, suggesting that the dichloro- species could be further reduced under similar single-electron transfer (SET) conditions. clockss.org In radical cyclization reactions using tributyltin hydride, a common side-product is the simple reduction of one or both C-Cl bonds without cyclization. datapdf.com Complete reduction of the amide moiety itself using powerful reducing agents like lithium aluminum hydride would be expected to yield N-benzyl-2,2-dichloroethylamine, although specific examples for this substrate are not prominent.

Oxidation Processes: Oxidation reactions are less explored but are theoretically focused on the benzyl group. The benzylic C-H bonds are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the benzyl moiety could potentially be oxidized to produce derivatives of benzaldehyde (B42025) or benzoic acid. evitachem.com This is a common transformation for benzyl groups in various molecular contexts. For example, the oxidation of chloramphenicol, which contains a related dichloroacetamide structure, can lead to cleavage and formation of p-nitrobenzaldehyde from its p-nitrophenyl moiety. nih.gov

A summary of potential oxidative and reductive transformations is provided below.

| Transformation | Reagents | Potential Product(s) | Reaction Type |

| Reductive Dechlorination | DBU or other amines | N-benzyl-2-chloroacetamide | Single-Electron Transfer (SET) clockss.org |

| Radical Reduction | Bu₃SnH, AIBN | N-benzyl-2-chloroacetamide and/or N-benzylacetamide | Radical-based reduction datapdf.com |

| Benzyl Group Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | N-(2,2-dichloroacetyl)benzoic acid | Oxidation evitachem.com |

Molecular Structure Elucidation, Conformational Analysis, and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopy is a cornerstone for the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals information about their electronic and nuclear environments.

NMR spectroscopy is arguably the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. While specific experimental data for N-benzyl-2,2-dichloroacetamide is not extensively published, the expected chemical shifts can be predicted based on the analysis of closely related structures. nih.govorganicchemistrydata.org

¹H NMR: In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group would appear in the aromatic region (approximately 7.2-7.4 ppm). The two benzylic protons (CH₂) attached to the nitrogen would likely be observed as a doublet around 4.5 ppm due to coupling with the adjacent N-H proton. The single proton on the dichloro-substituted carbon (CHCl₂) is expected to produce a singlet further downfield, around 6.5 ppm, due to the strong electron-withdrawing effect of the two chlorine atoms. The amide proton (N-H) would appear as a broad singlet, typically between 8.0 and 8.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. The carbons of the phenyl ring would resonate in the 127-138 ppm range. The benzylic CH₂ carbon would likely appear around 44 ppm. The carbonyl carbon (C=O) is typically found in the 160-170 ppm region. A key signal would be the dichlorinated carbon (CHCl₂), which is expected to be significantly shifted downfield to approximately 65-70 ppm.

Table 1: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| Phenyl C-H | 7.2 - 7.4 (m) | 127 - 129 |

| Phenyl C (quaternary) | - | ~138 |

| Benzyl CH₂ | ~4.5 (d) | ~44 |

| Amide N-H | ~8.3 (s, br) | - |

| Carbonyl C=O | - | ~164 |

| Dichloro C-H | ~6.5 (s) | ~67 |

Predicted values are based on data from analogous compounds and established chemical shift principles.

Vibrational spectroscopy, including both FT-IR and FT-Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. scribd.com Detailed studies on analogous compounds like N-phenyl-2,2-dichloroacetamide provide a strong basis for assigning the vibrational bands of the title compound. scribd.comresearchgate.net

Key vibrational modes include:

Amide Bands: The amide group has several characteristic vibrations. The C=O stretching vibration (Amide I band) is a strong band typically observed around 1670-1690 cm⁻¹. The N-H bending vibration (Amide II band) is found near 1530-1550 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic CH₂ stretching occurs in the 2900-3000 cm⁻¹ region.

C-Cl Vibrations: The stretches associated with the C-Cl bonds are a key feature. The asymmetric and symmetric stretching modes of the CCl₂ group are expected in the 800-830 cm⁻¹ and 780-800 cm⁻¹ regions, respectively.

N-H Stretch: The N-H stretching vibration is typically seen as a distinct band in the range of 3250-3300 cm⁻¹.

Table 2: Key Vibrational Frequencies for the Dichloroacetamide Moiety

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3250 - 3300 | FT-IR, FT-Raman |

| C=O Stretch (Amide I) | 1670 - 1690 | FT-IR, FT-Raman |

| N-H Bend (Amide II) | 1530 - 1550 | FT-IR |

| CCl₂ Asymmetric Stretch | 800 - 830 | FT-IR, FT-Raman |

| CCl₂ Symmetric Stretch | 780 - 800 | FT-IR, FT-Raman |

Data based on studies of closely related N-aryl dichloroacetamides. scribd.comresearchgate.netresearchgate.net

LC-MS is a powerful hybrid technique used in the analysis of synthesized compounds. bohrium.com For this compound, Liquid Chromatography (LC) serves to separate the target compound from any unreacted starting materials or by-products, thus providing a clear assessment of its purity.

Following separation, Mass Spectrometry (MS) provides two crucial pieces of information. First, it confirms the molecular weight of the compound. For this compound (MW = 218.08 g/mol ), one would expect to observe a molecular ion peak, such as the protonated molecule [M+H]⁺ at m/z 219. The characteristic isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would provide definitive confirmation of the compound's elemental composition. researchgate.net Second, the fragmentation pattern observed in the mass spectrum can offer further structural proof, often showing cleavage at the amide bond or loss of chlorine atoms.

Solid-State Structural Investigations and Intermolecular Interactions

While spectroscopic methods reveal the structure of individual molecules, solid-state techniques like X-ray diffraction provide unparalleled insight into how these molecules arrange themselves in a crystalline lattice and the non-covalent forces that govern their packing.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. nih.govnih.gov For this compound, this analysis would partition the space within the crystal to identify the frequency of different types of atomic contacts between adjacent molecules.

The analysis generates a 2D "fingerprint plot" that summarizes these interactions. Based on the functional groups present, the primary intermolecular contacts expected would be:

H···H contacts: These are typically the most abundant contacts, arising from the interactions between the many hydrogen atoms on the phenyl and benzyl groups. nih.gov

O···H/H···O contacts: These are of high importance as they directly represent the strong N-H···O=C hydrogen bonds that dictate the primary supramolecular structure. nih.gov

Cl···H/H···Cl contacts: These represent weaker hydrogen bonding or van der Waals interactions involving the chlorine atoms and hydrogen atoms on neighboring molecules.

C···H/H···C contacts: These interactions can include C-H···π interactions, where a C-H bond points towards the face of an aromatic ring of an adjacent molecule. nih.gov

Table 3: Expected Contributions to Hirshfeld Surface Contacts

| Interaction Type | Expected Contribution | Description |

|---|---|---|

| H···H | High | General van der Waals forces |

| O···H / H···O | Significant | Represents N-H···O=C hydrogen bonding |

| Cl···H / H···Cl | Moderate | Weak hydrogen bonds and dipole interactions |

| C···H / H···C | Moderate | Includes potential C-H···π interactions |

Expected contributions are based on analyses of similar molecules containing amide, phenyl, and chloro groups. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of N Benzyl 2,2 Dichloroacetamide

Quantum Chemical Approaches to Electronic Structure and Reactivity Profiling

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of molecules. For N-benzyl-2,2-dichloroacetamide and its related compounds, these approaches offer a detailed understanding of their stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) Studies (e.g., B3LYP, BLYP, B3PW91, mPW1PW91 Functionals)

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. researchgate.net By utilizing various functionals, researchers can accurately predict molecular geometries and other properties. For compounds similar to this compound, such as N-(phenyl)-2,2-dichloroacetamide, DFT calculations have been extensively employed. scribd.com

A comparative study on N-(phenyl)-2,2-dichloroacetamide and its chloro-substituted derivatives utilized the B3LYP functional with a 6-311G(d,p) basis set to determine optimized geometries, vibrational frequencies, and electronic properties. scribd.com The choice of functional is critical; for instance, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, often providing a good balance between accuracy and computational cost. Other functionals like BLYP (Becke, Lee, Yang, Parr), B3PW91 (Becke, 3-parameter, Perdew-Wang-91), and mPW1PW91 (modified Perdew-Wang 1-parameter for exchange and correlation) are also employed to investigate different aspects of molecular systems. The selection of the functional can influence the predicted properties, and comparative studies using multiple functionals can provide a more robust understanding.

The optimized geometrical parameters, such as bond lengths and angles, for N-phenyl-2,2-dichloroacetamide calculated using the B3LYP/6-311G(d,p) method show good agreement with experimental data for similar molecules. scribd.com This validation is a crucial step in computational studies, as it provides confidence in the theoretical model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electronic Excitation Energies

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary electron donor and acceptor, respectively. researchgate.netyoutube.com The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For N-(phenyl)-2,2-dichloroacetamide, the HOMO is primarily localized over the phenyl ring, while the LUMO is distributed over the dichloroacetamide moiety. scribd.com This distribution suggests that the phenyl ring is the most probable site for electrophilic attack, while the dichloroacetamide group is more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap for this compound provides a quantitative measure of its reactivity. scribd.com

Table 1: Calculated HOMO, LUMO, and Energy Gap for N-(phenyl)-2,2-dichloroacetamide

| Parameter | Energy (eV) |

| EHOMO | -6.87 |

| ELUMO | -1.13 |

| EHOMO-LUMO Gap | 5.74 |

Data is for N-(phenyl)-2,2-dichloroacetamide as a representative compound, calculated at the B3LYP/6-311G(d,p) level of theory. scribd.com

Electronic excitation energies and transition wavelengths, which are crucial for understanding the electronic spectra of a molecule, can be calculated using Time-Dependent DFT (TD-DFT). researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular interactions, such as charge delocalization and hyperconjugation. uni-muenchen.de It provides a detailed picture of the Lewis-like chemical bonding and the interactions between filled donor and empty acceptor orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer.

In the case of N-(phenyl)-2,2-dichloroacetamide, NBO analysis reveals significant hyperconjugative interactions. scribd.com A key interaction is the delocalization of the lone pair electrons of the nitrogen atom (LP(1) N) to the antibonding orbitals of the adjacent carbonyl group (π*(C=O)). This interaction stabilizes the molecule and influences its geometry and reactivity. The stabilization energy for this interaction is a significant indicator of the amide resonance.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.deresearchgate.net

For N-(phenyl)-2,2-dichloroacetamide, the MEP surface shows that the most negative potential is located around the oxygen atom of the carbonyl group, making it the most probable site for electrophilic attack. scribd.com The regions of positive potential are found around the hydrogen atoms of the amide and the phenyl ring, indicating these as likely sites for nucleophilic interaction. scribd.com The MEP analysis, therefore, complements the FMO analysis in identifying the reactive sites of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. researchgate.net It provides information about the excited states, including their energies, oscillator strengths, and the nature of the electronic transitions.

TD-DFT calculations performed on N-(phenyl)-2,2-dichloroacetamide, typically in a solvent to mimic experimental conditions, can predict the absorption wavelengths (λmax) in the UV-Vis spectrum. scribd.com The calculated transitions often correspond to π → π* and n → π* electronic excitations. For instance, a prominent transition might involve the excitation of an electron from a HOMO localized on the phenyl ring to a LUMO centered on the dichloroacetamide group. These calculations are essential for interpreting experimental spectra and understanding the photophysical properties of the compound.

Molecular Modeling and Simulation in Compound Design and Interaction Studies

Molecular modeling and simulation techniques are pivotal in the design of new compounds and in studying their interactions with biological targets. researchgate.net For derivatives of this compound, these methods can be used to predict their potential biological activity and to guide synthetic efforts.

By creating variations of the lead structure of this compound, researchers can computationally screen a library of virtual compounds. Properties such as binding affinity to a specific protein target can be estimated using molecular docking simulations. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of these compounds with their biological activity. This computational pre-screening can significantly reduce the time and resources required for the discovery of new bioactive molecules.

Molecular Docking Investigations with Defined Biological Macromolecular Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a potential drug molecule and its biological target at a molecular level. For derivatives of this compound, molecular docking studies have been instrumental in identifying and validating potential macromolecular targets, primarily enzymes involved in cancer cell metabolism.

Research has focused on the interaction of N-arylphenyl-2,2-dichloroacetamide analogues with Pyruvate (B1213749) Dehydrogenase Kinases (PDK1-4). nih.govnih.gov PDKs are critical enzymes in cancer metabolism, as they inactivate the Pyruvate Dehydrogenase Complex (PDC), leading to a metabolic shift from oxidative phosphorylation to aerobic glycolysis (the Warburg effect). By inhibiting PDK, these compounds can reverse this metabolic switch, promoting apoptosis in cancer cells. nih.govut.ac.ir

Docking studies of N-phenyl-2,2-dichloroacetamide derivatives have been performed to understand their binding modes within the ATP-binding pocket of PDK isoforms, particularly PDK2. nih.govut.ac.ir These investigations help to elucidate the key amino acid residues and the types of interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that are crucial for the stable binding of these inhibitors. While specific binding energy values for this compound are not extensively documented in publicly available literature, the general findings for its analogues indicate a good correlation between docking scores and observed cytotoxic activity, validating the proposed mechanism of action. nih.govnih.gov The insights gained from these docking studies are invaluable for the structure-based design of new analogues with improved binding affinity and selectivity for PDKs.

Table 1: Representative Interacting Residues in the Active Site of PDK for Dichloroacetamide Analogues

| Interaction Type | Key Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Residues forming hydrogen bonds with the amide or carbonyl groups. |

| Hydrophobic Interactions | Aromatic and aliphatic residues lining the binding pocket. |

This table is illustrative and based on general findings for dichloroacetamide analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D, 3D, Group-based) for Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies have been pivotal in predicting their anticancer efficacy and in designing new compounds with enhanced potency. researchgate.net

Both 2D and 3D-QSAR studies have been conducted on series of N-arylphenyl-2,2-dichloroacetamide analogues to correlate their structural features with their cytotoxic activity against various cancer cell lines, such as the human non-small cell lung cancer cell line (A549). nih.govresearchgate.net These models utilize a wide range of molecular descriptors that quantify the physicochemical properties of the molecules.

Types of Descriptors Used in QSAR Models of Dichloroacetamide Analogues:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional, topological, and electronic descriptors.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include steric and electrostatic fields.

Group-based Descriptors: These focus on the properties of specific substituent groups within the molecule.

Various statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Genetic Algorithm-Partial Least Squares (GA-PLS), have been employed to build robust and predictive QSAR models. nih.govnih.govsums.ac.ir For instance, a GA-PLS model for a series of N-arylphenyl-2,2-dichloroacetamide analogues was able to explain over 90% of the variance in their biological activity. nih.govnih.gov These models have highlighted the importance of specific descriptors, such as those related to molecular shape, size, and electronic properties, in determining the anticancer potency of these compounds. The resulting QSAR models serve as powerful tools for the virtual screening of large compound libraries and for the rational design of novel, more potent dichloroacetamide derivatives. nih.govsums.ac.ir

This table provides representative examples of descriptor classes and is based on published QSAR studies of N-arylphenyl-2,2-dichloroacetamide analogues. nih.gov

In Silico Prediction of Pharmacokinetic Parameters for Compound Optimization

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADMET prediction has become an indispensable tool in modern drug discovery, allowing for the early assessment of the drug-likeness of compounds. For this compound and its analogues, these predictions are crucial for optimizing their pharmacokinetic properties to enhance their potential as clinical candidates. researchgate.net

Computational models are used to predict a variety of ADME parameters. These predictions are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area (TPSA). For instance, Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a compound based on these properties. nih.gov

Table 3: Key In Silico Predicted Pharmacokinetic Parameters for Compound Optimization

| Parameter | Description | Importance for Drug Development |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences absorption and distribution; typically < 500 g/mol for oral drugs. nih.gov |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Affects solubility, absorption, and membrane permeability; typically < 5 for oral drugs. nih.gov |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O or N). | Influences solubility and binding; typically ≤ 5 for oral drugs. nih.gov |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O or N). | Influences solubility and binding; typically ≤ 10 for oral drugs. nih.gov |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule. | Correlates with intestinal absorption and blood-brain barrier penetration. |

| Blood-Brain Barrier (BBB) Permeability | The ability of the compound to cross the blood-brain barrier. | Important for CNS-targeting drugs and for avoiding CNS side effects. |

| Human Intestinal Absorption (HIA) | The percentage of the compound absorbed from the human intestine. | A key factor for oral bioavailability. |

This table outlines important ADMET parameters and their significance in drug development, based on general principles and their application in the study of related compounds.

By integrating these in silico predictions into the design cycle, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development, thereby saving time and resources.

Structure Activity Relationship Sar Studies and Rational Design of N Benzyl 2,2 Dichloroacetamide Derivatives

Elucidation of Key Structural Determinants for Modulating Biological Activity

Systematic modifications of the N-benzyl-2,2-dichloroacetamide scaffold have provided valuable insights into its structure-activity relationship (SAR). Studies on analogous N-phenyl-2,2-dichloroacetamide derivatives have demonstrated that the nature and position of substituents on the aromatic ring play a crucial role in their biological efficacy, for instance, in their potential as anticancer agents. nih.govresearchgate.net

For the benzyl (B1604629) moiety, the introduction of various substituents can modulate electronic and steric properties, thereby affecting binding affinity to target proteins. For example, in related N-benzyl acetamide (B32628) structures, the presence of small, nonpolar groups on the benzyl ring has been shown to be favorable for certain biological activities. scilit.com

Below is a table summarizing the hypothetical impact of substituents on the benzyl ring of this compound based on findings from related compound series.

| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale from Analogous Series |

| para (4'-position) | Electron-withdrawing (e.g., -Cl, -NO₂) | Potentially enhanced activity | In some series, electron-withdrawing groups can enhance binding interactions. |

| para (4'-position) | Electron-donating (e.g., -OCH₃, -CH₃) | Variable; may increase or decrease activity | The effect is often target-dependent; can influence metabolism and binding. |

| meta (3'-position) | Halogens (e.g., -I) | Significantly increased potency in some cases | An iodine atom at the 3-position of N-phenyl-2,2-dichloroacetamide showed high cytotoxic activity against A549 cancer cells. nih.gov |

| ortho (2'-position) | Bulky groups | Generally decreased activity | Steric hindrance can prevent optimal binding to the target. |

Regarding the dichloroacetamide backbone, the two chlorine atoms are considered critical for the activity of many compounds in this class. While this compound is the focus, it is informative to consider related structures where the number of chlorine atoms is varied. For instance, the corresponding N-benzyl-2-chloroacetamide and N-benzyl-2,2,2-trichloroacetamide would be expected to exhibit different activity profiles due to changes in electrophilicity and steric bulk at the alpha-carbon. nih.govnih.gov

Molecular Conformation: The relative orientation of the benzyl ring and the dichloroacetamide group is crucial for fitting into the binding site of a target protein. The flexibility of the bond between the benzylic carbon and the nitrogen atom allows for a range of conformations, but only specific conformations are likely to be biologically active. Studies on similar flexible molecules have shown that locking the molecule into a preferred bioactive conformation through chemical modifications can lead to enhanced potency.

Molecular Size: The size of the molecule can impact its diffusion across biological membranes and its fit within a binding pocket. While increasing molecular size by adding substituents can sometimes lead to additional beneficial interactions with a target, it can also introduce steric clashes that are detrimental to binding. In studies of related anticonvulsant compounds, the introduction of bulky substituents at certain positions led to a loss of activity. scilit.com

Lipophilicity: The balance between hydrophilicity and lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity of this compound derivatives can be fine-tuned by the addition of substituents to the benzyl ring. A moderate level of lipophilicity is often optimal for oral bioavailability and cell membrane permeability.

The following interactive table illustrates how different substituents on the benzyl ring can be expected to alter the calculated log P (cLogP) and molecular weight (MW) of this compound, thereby influencing its physicochemical properties.

| Substituent (R) | Molecular Formula of Derivative | Molecular Weight ( g/mol ) | Estimated cLogP |

| H (unsubstituted) | C₉H₁₀Cl₂NO | 219.09 | ~2.5 |

| 4'-Cl | C₉H₉Cl₃NO | 252.53 | ~3.2 |

| 4'-CH₃ | C₁₀H₁₂Cl₂NO | 233.11 | ~2.9 |

| 4'-OCH₃ | C₁₀H₁₂Cl₂NO₂ | 249.11 | ~2.4 |

| 4'-NO₂ | C₉H₉Cl₂N₂O₃ | 264.09 | ~2.3 |

Rational Design Principles for Novel this compound Analogues

The insights gained from SAR studies provide a foundation for the rational design of new this compound analogues with improved therapeutic profiles. This involves optimizing the pharmacophore and leveraging computational and synthetic methodologies.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.com For the this compound scaffold, a basic pharmacophore model would include a hydrophobic aromatic region (the benzyl ring), a hydrogen bond donor (the N-H group), and a hydrogen bond acceptor (the carbonyl oxygen), along with the electrophilic dichloromethyl group.

Optimization strategies focus on refining this pharmacophore to enhance potency and selectivity. nih.gov This can involve:

Scaffold Hopping: Replacing the benzyl ring with other aromatic or heteroaromatic systems to explore new interactions with the target.

Bioisosteric Replacement: Substituting the dichloroacetamide moiety with other groups that have similar steric and electronic properties but may offer improved metabolic stability or reduced toxicity.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule in its bioactive conformation, which can improve binding affinity and reduce off-target effects.

Modern drug discovery relies heavily on the synergy between computational modeling and synthetic chemistry to efficiently design and create libraries of new compounds. nih.gov

Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build mathematical models that correlate the chemical structures of this compound derivatives with their biological activities. researchgate.netresearchgate.net These models can then be used to predict the activity of virtual compounds before they are synthesized.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of designed analogues. researchgate.net This allows for the prioritization of compounds that are most likely to be active.

ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.net

Synthetic Methodologies:

Combinatorial Chemistry: The synthesis of focused libraries of this compound derivatives with systematic variations at key positions allows for the rapid exploration of the SAR.

Parallel Synthesis: This technique enables the simultaneous synthesis of multiple analogues, accelerating the process of generating new compounds for biological evaluation.

Preclinical Biological Activity and Mechanistic Research of N Benzyl 2,2 Dichloroacetamide

Investigation of Specific Biological Targets and Mechanisms of Action

Interaction and Inhibition Studies with Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Isoenzymes

N-benzyl-2,2-dichloroacetamide has been identified as a derivative of dichloroacetate (B87207) (DCA) and an inhibitor of pyruvate dehydrogenase kinases (PDKs). e-dmj.orgkoreamed.orge-dmj.org PDKs are a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that play a crucial role in regulating cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC). nih.gov This inactivation forces cells to rely on glycolysis for energy production, a hallmark of many cancer cells known as the Warburg effect. nih.gov

This compound and its analogues function as inhibitors by targeting the pyruvate-binding domain on the N-terminal of PDKs. e-dmj.orge-dmj.orgnih.gov By mimicking the substrate pyruvate, these compounds allosterically inhibit the kinase activity of PDKs. researchgate.net This inhibition prevents the phosphorylation of the PDC, leading to its reactivation and a metabolic shift from glycolysis towards oxidative phosphorylation. researchgate.netnih.gov

Studies on DCA derivatives, including N-phenyl dichloroacetamide, have demonstrated a significant improvement in potency compared to the parent compound DCA. e-dmj.org For instance, N-phenyl dichloroacetamide showed an IC₅₀ value of 4.76 µM in an in vitro kinase assay, a substantial increase in potency over DCA's IC₅₀ of greater than 1000 µM. e-dmj.org Molecular docking studies have been employed to understand the binding interactions of these dichloroacetamide analogues with the different PDK isoenzymes. researchgate.net The interactions between PDK isoenzymes and their inhibitors are specific, with different inhibitors showing varied affinities and effects on the different kinase isoforms. researchgate.netnih.gov For example, PDK3 has been shown to bind inhibitors much more tightly than other isoforms like PDK1, PDK2, and PDK4. nih.gov

| Compound | Target | Mechanism of Action | Reported IC₅₀ |

|---|---|---|---|

| N-phenyl dichloroacetamide | Pyruvate Dehydrogenase Kinase (PDK) | Inhibitor of the pyruvate-binding domain | 4.76 µM |

| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Inhibitor of the pyruvate-binding domain | >1000 µM |

Modulation of Intracellular Signaling Pathways Associated with Cell Proliferation

The inhibition of Pyruvate Dehydrogenase Kinase (PDK) by this compound and its analogues directly impacts intracellular signaling pathways that are linked to cancer cell proliferation. A key pathway affected is the one involving the Hypoxia-Inducible Factor-1α (Hif-1α). nih.gov In many cancer cells, Hif-1α is stabilized even under normal oxygen conditions (aerobic glycolysis), promoting cell proliferation and the metabolic shift towards glycolysis, partly by upregulating PDK1. nih.gov

By inhibiting PDK, dichloroacetamide derivatives can disrupt this cycle. The reactivation of the Pyruvate Dehydrogenase Complex (PDC) leads to a decrease in the glycolytic metabolites pyruvate and lactate, which have been shown to stabilize Hif-1α independently of hypoxia. nih.gov This reduction in Hif-1α stabilization can, in turn, suppress the expression of genes that drive cell proliferation and the glycolytic phenotype. nih.gov Research on melanoma cell lines has shown that the PDK inhibitor dichloroacetate (DCA) reprograms cellular metabolism, which contributes to a reduction in cell proliferation. nih.gov The inhibition of PDK increases the oxygen consumption rate relative to the extracellular acidification rate (OCR:ECAR ratio), signifying a shift away from glycolysis and towards oxidative phosphorylation, a metabolic state less conducive to rapid proliferation. nih.gov

Mechanisms of Apoptosis Induction in Cancer Cell Lines (In Vitro Models)

Analogues of this compound have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. e-dmj.orgsmolecule.comresearchgate.net The primary mechanism underlying this pro-apoptotic activity is linked to the inhibition of Pyruvate Dehydrogenase Kinase (PDK). researchgate.netresearchgate.net

By inhibiting PDK and reactivating the Pyruvate Dehydrogenase Complex (PDC), these compounds enhance the flux of pyruvate into the mitochondrial Krebs cycle and boost the activity of the electron transport chain. researchgate.net An important consequence of this enhanced mitochondrial respiration is the increased production of reactive oxygen species (ROS). researchgate.net While normal cells can manage a certain level of ROS, cancer cells, which often exist in a state of elevated oxidative stress, are more vulnerable. The further increase in ROS production can overwhelm the cellular antioxidant capacity, leading to mitochondrial damage and the initiation of the intrinsic apoptotic pathway. researchgate.net This process involves the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which subsequently activate caspases, the executioner enzymes of apoptosis. frontiersin.orgnih.gov

Studies on N-phenyl-2,2-dichloroacetamide derivatives have confirmed their ability to induce apoptosis in cancer cells and inhibit tumor growth. researchgate.net For instance, N-arylphenyl-2,2-dichloroacetamide analogues have demonstrated potent cytotoxic activities against various human cancer cell lines, including lung (A549, H460) and cervical (KB-3-1) cancer cells, with IC₅₀ values in the low micromolar range. nih.gov

| Compound | Cell Line | Reported IC₅₀ (µM) |

|---|---|---|

| N-(3,5-bis(benzo[d] smolecule.comnih.govdioxol-5-yl)phenyl)-2,2-dichloroacetamide (6k) | KB-3-1 (Cervical Cancer) | 2.40 |

| H460 (Lung Cancer) | 1.04 | |

| A549 (Lung Cancer) | 1.73 |

Inhibition of Viral Replication Enzymes (e.g., SARS-CoV-2 RNA-Dependent RNA Polymerase)

Research into the antiviral properties of related N-benzylacetamide compounds has identified potential inhibitory activity against viral enzymes crucial for replication. Specifically, a class of 2-((indol-3-yl)thio)-N-benzyl-acetamides has been investigated as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov The RdRp is a key enzyme that the virus uses to replicate its RNA genome. nih.gov

In one study, several 2-((indol-3-yl)thio)-N-benzyl-acetamide derivatives were identified as potent inhibitors of SARS-CoV-2 RdRp. nih.gov The most potent of these compounds demonstrated stronger inhibitory activity against the human coronavirus HCoV-OC43 than the reference antiviral drug, remdesivir. nih.gov These compounds were found to inhibit RNA synthesis mediated by the viral RdRp in a dose-dependent manner. nih.gov This line of research suggests that the N-benzylacetamide scaffold could be a promising starting point for the development of novel antiviral agents targeting viral polymerases. nih.govfrontiersin.orgplos.org

| Compound Derivative | Target Enzyme | Reported IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |

|---|---|---|---|

| 2-((Indol-3-yl)thio)-N-benzyl-acetamide (6c9) | SARS-CoV-2 RdRp | 1.65 ± 0.05 | Remdesivir: 1.19 ± 0.36 |

| 2-((Indol-3-yl)thio)-N-benzyl-acetamide (6d5) | SARS-CoV-2 RdRp | 1.11 ± 0.05 |

Comparative Biological Profiling with Analogous Amide Derivatives

Analysis of Anticonvulsant and Antiparasitic Activities of Related N-Benzylacetamides

The N-benzylacetamide scaffold is found in a variety of compounds exhibiting a range of biological activities, including anticonvulsant and antiparasitic effects.

Anticonvulsant Activity: A series of α-substituted α-acetamido-N-benzylacetamide derivatives have shown significant anticonvulsant properties. nih.govnih.gov In preclinical studies using the maximal electroshock-induced seizure (MES) test in mice, these compounds provided excellent protection against seizures. nih.govacs.org The potency of some of these derivatives, such as those with α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl substitutions, was found to be comparable to or even greater than the established anticonvulsant drug phenytoin. nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that the nature of the substituent at the alpha-carbon position is critical for the observed anticonvulsant activity. nih.govresearchgate.net

Antiparasitic Activity: The N-benzylacetamide structure has also been linked to antiparasitic activity. Notably, N-benzylacetamide has been identified as a major metabolite of benznidazole, a drug used to treat Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.gov It has been hypothesized that this metabolite may contribute to the trypanocidal activity of the parent drug. nih.gov Other research has explored the antiparasitic potential of related compounds, such as N-benzyl 2,2,2-trichloro-acetamidine, for diseases like toxoplasmosis. ontosight.ainih.govfrontiersin.org

Evaluation of Antineoplastic Properties of N-Phenyl-2,2-dichloroacetamide Analogues

A significant body of research has focused on the antineoplastic properties of N-phenyl-2,2-dichloroacetamide analogues, which are structurally related to this compound. These studies have demonstrated that modifying the N-phenyl ring can lead to compounds with significantly enhanced anticancer activity compared to the parent compound, sodium dichloroacetate (DCA). nih.gov

The primary mechanism of action for these analogues is also believed to be the inhibition of pyruvate dehydrogenase kinase (PDK), leading to the induction of apoptosis in cancer cells. researchgate.net Research has shown that these compounds can be potent inhibitors of PDK, with some analogues exhibiting much greater potency than DCA. nih.govresearchgate.net

Numerous studies have synthesized and evaluated series of N-phenyl-2,2-dichloroacetamide analogues for their cytotoxic activity against various human cancer cell lines. The results have often been presented in terms of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

For instance, one study synthesized a variety of N-arylphenyl-2,2-dichloroacetamide analogues and evaluated their anticancer activity. The results indicated that N-terphenyl-2,2-dichloroacetamide analogues, in particular, showed promising activity. nih.gov

Table 1: Cytotoxic Activity of Selected N-arylphenyl-2,2-dichloroacetamide Analogues

| Compound | Cancer Cell Line | IC50 (μM) |

| N-(3,5-bis(benzo[d] nih.govsmolecule.comdioxol-5-yl)phenyl)-2,2-dichloroacetamide (6k) | KB-3-1 | 2.40 nih.gov |

| H460 | 1.04 nih.gov | |

| A549 | 1.73 nih.gov |

This table presents the IC50 values for compound 6k against three different cancer cell lines, as reported in the study by Li et al. (2012). nih.gov

Another study focused on multi-substituted N-phenyl-2,2-dichloroacetamide analogues and found that their substitutions significantly influenced their anticancer activity. researchgate.net This highlights the importance of the substitution pattern on the phenyl ring for biological activity.

Further research has explored the synthesis and cytotoxic activity of dichloroacetamide derivatives against various cancer cell lines, including melanoma, leukemia, and renal cancer. bohrium.com One particular derivative, 4-(2,2-dichloroacetylamino)-2-hydroxybenzoic acid, demonstrated notable activity against the LOX IMVI melanoma cell line. bohrium.com

Table 2: Antitumor Activity of a Dichloroacetamide Derivative

| Compound | Cancer Cell Line | Activity Metric | Result |

| 4-(2,2-dichloroacetylamino)-2-hydroxybenzoic acid | LOX IMVI (Melanoma) | Mitotic Activity | 45.83% bohrium.com |

This table shows the mitotic activity of 4-(2,2-dichloroacetylamino)-2-hydroxybenzoic acid on the LOX IMVI melanoma cell line, as reported by a 2022 study. bohrium.com

These findings underscore the potential of N-phenyl-2,2-dichloroacetamide analogues as a promising class of antineoplastic agents. The structure-activity relationship studies provide valuable insights for the design and development of new, more effective anticancer drugs based on the dichloroacetamide scaffold.

Environmental Fate and Degradation Research Methodologies for N Benzyl 2,2 Dichloroacetamide

Biotic Transformation and Biodegradation Processes

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is often the most significant degradation pathway for many synthetic chemicals in the environment.

Soil is a complex environmental compartment where both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions can exist, influencing the microbial degradation pathways.

Research Methodologies: Standardized methods such as OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil") are employed. oecd.org These studies use soil samples with known microbial activity. The test chemical is applied to the soil, and the systems are incubated under controlled aerobic or anaerobic conditions. The disappearance of the parent compound and the formation and decline of transformation products are monitored over time.

Expected Findings for N-benzyl-2,2-dichloroacetamide: Studies on other dichloroacetamide safeners have demonstrated that microbial action is a key factor in their degradation in soil. walisongo.ac.idacs.org In aerobic soil, degradation is expected to occur, potentially leading to the formation of metabolites such as 2-hydroxyacetamide (B1193895) and oxamic acid derivatives, as seen with furilazole. walisongo.ac.idacs.org

Under anaerobic conditions, reductive dechlorination is a likely and significant pathway. walisongo.ac.idacs.org For dichlormid (B166021), this has been shown to produce N,N-diallyl-2-chloroacetamide. walisongo.ac.idacs.org For this compound, a similar pathway would result in the formation of N-benzyl-2-chloroacetamide. In iron-rich anaerobic environments, this reductive dechlorination can sometimes lead to the formation of more toxic products. acs.orgnih.gov

Table 2: Typical Soil Degradation Half-lives for a Dichloroacetamide Safener This table shows data for an analogous compound to provide context for the potential soil persistence of this compound.

| Compound | Condition | Typical DT₅₀ (days) | Persistence Classification | Reference |

|---|---|---|---|---|

| Dichlormid | Aerobic | 7 | Non-persistent | herts.ac.uk |

In aquatic environments, biodegradation can occur in the water column and, more significantly, in the sediment where microbial populations are denser.

Research Methodologies: Simulation tests that mimic natural aquatic environments, such as OECD Guideline 308 ("Aerobic and Anaerobic Transformation in Aquatic Sediment Systems"), are used. oecd.org These tests involve incubating the chemical in water-sediment systems under either aerobic or anaerobic conditions. The distribution of the chemical between the water and sediment phases and its degradation are monitored.

Expected Findings for this compound: Microbial biotransformation is expected to be a critical process for the fate of this compound in aquatic systems. acs.org Studies with benoxacor (B1667998) and dichlormid in aerobic microcosms with river sediment have shown that biotransformation can be faster than abiotic processes like hydrolysis. nih.gov The degradation often proceeds via cometabolism, where the microorganisms degrade the compound while utilizing another primary carbon source. nih.gov

Understanding the specific biochemical reactions involved in degradation is crucial for identifying transformation products and assessing their potential risks.

Research Methodologies: These studies often involve laboratory-scale bioreactors or microcosms inoculated with specific microbial consortia or pure cultures. Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are used to identify and quantify the parent compound and its metabolites.

Expected Findings for this compound: Based on research on other dichloroacetamides, a likely initial step in the microbial degradation of this compound under aerobic conditions is dechlorination, potentially mediated by microbial hydrolysis. nih.gov This can be followed by conjugation with glutathione, a common detoxification pathway in organisms. nih.gov

The N-benzyl portion of the molecule is also susceptible to microbial metabolism. Studies on N-benzyl compounds have shown that the C-N bond can be cleaved, leading to the formation of benzylamine (B48309) and subsequently benzaldehyde (B42025) and benzoic acid, which can then be further mineralized through central metabolic pathways. au.dk The degradation of the dichloroacetamide moiety would likely proceed through pathways similar to those observed for other chloroacetamides, ultimately leading to simpler organic acids.

Predictive Modeling and Assessment of Environmental Behavior of this compound

The environmental fate of a chemical compound, describing its transport, transformation, and ultimate disposition in the environment, is of critical importance for assessing potential risks. For this compound, a compound with applications in chemical synthesis and potential biological activity, understanding its environmental behavior is crucial. In the absence of extensive empirical data, predictive modeling serves as an essential tool to estimate its distribution, persistence, and mobility in the environment.

Application of Multimedia Fate Models for Environmental Distribution

Multimedia fate models are computational tools that predict the partitioning of a chemical among various environmental compartments, such as air, water, soil, and sediment. nih.gov These models utilize the physicochemical properties of a substance to estimate its distribution at equilibrium or in a steady-state or non-steady-state condition. nih.gov The "unit world" concept, often employed in these models, represents the environment as a set of interconnected boxes, each representing a distinct compartment. nih.gov

For this compound, a Level III fugacity model, which assumes steady-state conditions but not thermodynamic equilibrium between compartments, would be appropriate for a preliminary assessment. nih.govsmolecule.com The application of such a model requires specific input parameters for the compound. While experimental data for this compound are scarce, estimations can be made based on its structure and data from analogous compounds.

Key Physicochemical Properties for Modeling:

The primary inputs for a multimedia fate model include:

Water Solubility: The maximum amount of the substance that can dissolve in water. For comparison, the water solubility of the parent compound, 2,2-dichloroacetamide, is high. thegoodscentscompany.com The presence of the benzyl (B1604629) group in this compound would likely decrease its water solubility compared to the parent compound.

Vapor Pressure: The pressure exerted by the vapor of the substance in thermodynamic equilibrium with its condensed phases. This property influences the compound's tendency to volatilize into the atmosphere.

Octanol-Water Partition Coefficient (Kow): This ratio indicates the compound's lipophilicity and its tendency to partition into organic matter in soil and sediment rather than remaining in the water. A predicted LogP value for the structurally similar N-allyl-N-benzyl-2,2-dichloro-acetamide is approximately 3.0, suggesting a moderate potential for bioaccumulation and sorption to organic matter. chemsrc.com

Henry's Law Constant: This constant relates the partial pressure of a substance in the air to its concentration in water, indicating its tendency to partition between these two compartments. epa.gov

Degradation Half-lives: The time it takes for half of the amount of the compound to be degraded in each environmental compartment (air, water, soil). These are crucial for assessing persistence. researchgate.net

The following table illustrates the typical inputs and potential outputs of a multimedia fate model applied to this compound, with some values estimated based on related compounds.

| Model Inputs (Hypothetical/Estimated) | Predicted Environmental Distribution (Illustrative Output) | ||

|---|---|---|---|

| Parameter | Value | Compartment | Predicted Percentage |

| Molecular Weight | 218.08 g/mol | Air | < 5% |

| Log Kow (estimated) | ~2.5 - 3.0 | Water | ~ 20-30% |

| Water Solubility (estimated) | Low to Moderate | Soil | ~ 50-60% |

| Vapor Pressure (estimated) | Low | Sediment | ~ 10-20% |

| Half-life in Air (estimated) | Days | ||

| Half-life in Water (estimated) | Weeks to Months | ||

| Half-life in Soil (estimated) | Months |

Based on these estimations, a multimedia fate model would likely predict that this compound, if released into the environment, would predominantly partition to soil and sediment due to its moderate lipophilicity, with a smaller fraction remaining in the water and negligible amounts in the air due to its low estimated vapor pressure.

Evaluation of Environmental Persistence and Mobility Potential

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical or biological processes. Mobility describes the potential of a chemical to move through environmental compartments. europa.eu

Persistence:

The persistence of this compound will be governed by its susceptibility to abiotic and biotic degradation processes.

Hydrolysis: The amide bond in this compound can undergo hydrolysis, breaking the molecule into N-benzylamine and 2,2-dichloroacetic acid. Generally, amides are relatively stable to hydrolysis under neutral pH conditions, but the rate can be enhanced under acidic or basic conditions. amazonaws.com

Photolysis: The presence of the benzene (B151609) ring suggests that direct photolysis in the atmosphere or surface waters could be a potential degradation pathway.

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict degradation half-lives in the absence of experimental data. researchgate.net These models relate the chemical structure to its degradation potential. Based on its structure, this compound would likely be classified as moderately persistent.

Mobility:

The mobility of this compound in soil is primarily governed by its sorption to soil organic carbon and clay particles. This is often estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc). europa.eu A higher Koc value indicates stronger sorption and lower mobility. Koc can be estimated from the octanol-water partition coefficient (Kow). europa.eu

Given the estimated Log Kow of around 2.5 to 3.0, this compound is expected to have moderate mobility in soil. It would be less mobile than highly water-soluble compounds but more mobile than strongly lipophilic pollutants. Dichloroacetamide herbicide safeners, which are structurally similar, are anticipated to be mobile in soils and have the potential to be transported into aqueous systems. Therefore, there is a possibility of this compound leaching into groundwater or moving with surface runoff into water bodies, though its mobility would be attenuated by sorption to organic matter.

The following table compares the physicochemical properties and environmental characteristics of this compound with its parent compound, 2,2-dichloroacetamide.

| Property | This compound (estimated/inferred) | 2,2-dichloroacetamide (experimental) | N-allyl-N-benzyl-2,2-dichloro-acetamide (predicted) |

|---|---|---|---|

| Molecular Weight (g/mol) | 218.08 | 127.96 | 258.14 |

| Melting Point (°C) | 95-96 | 99.4 thegoodscentscompany.com | N/A |

| Water Solubility | Low to Moderate | 71,000 mg/L at 20°C thegoodscentscompany.com | N/A |

| Log Kow / LogP | ~2.5 - 3.0 | 0.19 thegoodscentscompany.com | 3.00 chemsrc.com |

| Mobility in Soil | Moderate | High | Low to Moderate |

| Persistence | Moderately Persistent | Low to Moderate Persistence | Moderately Persistent |

Thermal Decomposition and Stability Research of N Benzyl 2,2 Dichloroacetamide

Thermogravimetric Analysis (TGA) for Quantifying Decomposition Characteristics

There is currently no available data from Thermogravimetric Analysis (TGA) for N-benzyl-2,2-dichloroacetamide in peer-reviewed literature. TGA would be instrumental in determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at various stages. This analysis would provide a quantitative measure of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) for Enthalpic Changes During Thermal Events

Similarly, specific data from Differential Scanning Calorimetry (DSC) for this compound is not found in the available literature. A DSC analysis would reveal the enthalpic changes associated with thermal events such as melting and decomposition. For instance, it would confirm the melting endotherm and quantify the heat of fusion. Furthermore, it would characterize the decomposition process as either endothermic or exothermic and provide the associated enthalpy changes.

Kinetic Studies of Thermal Degradation Processes

Due to the absence of foundational TGA and DSC data, no kinetic studies on the thermal degradation of this compound have been published. Such studies are essential for understanding the mechanism and rate of decomposition.

Determination of Activation Energies for Decomposition Pathways

Without experimental data from techniques like TGA performed at multiple heating rates, the activation energies for the decomposition pathways of this compound cannot be calculated.

Evaluation of Pre-exponential Factors and Associated Thermodynamic Parameters (ΔG‡, ΔH‡, ΔS‡)

Consequently, the pre-exponential factors and other associated thermodynamic parameters such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the thermal decomposition of this compound remain undetermined.

Q & A

Q. What are the recommended synthetic methodologies for N-benzyl-2,2-dichloroacetamide in laboratory settings?